Fmoc-Pro-Phe-OH
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Overview
Description
Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It is composed of three main parts: the fluorenylmethyloxycarbonyl (Fmoc) group, proline (Pro), and phenylalanine (Phe). The Fmoc group serves as a protective moiety for the amino group, preventing undesired side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
Mechanism of Action
Target of Action
The primary target of Fmoc-Pro-Phe-OH is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis . The Fmoc group is introduced to the amine group of the amino acid, forming a stable amide bond that prevents undesired side reactions during peptide bond formation . This protection is temporary and can be removed when no longer needed, allowing the peptide chain to be extended .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, its utility lies in its ability to be introduced and removed from the amino acid under specific conditions, facilitating the synthesis of complex peptides .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By temporarily protecting the amine group, it allows for the controlled formation of peptide bonds, enabling the creation of complex peptide structures . After its removal, the resulting peptide is free to interact with its environment, potentially exerting biological effects depending on its structure .
Action Environment
The action of this compound is influenced by several environmental factors. The introduction and removal of the Fmoc group are dependent on the pH of the solution, with the group being rapidly removed by base . The choice of solvent can also impact the efficacy of the Fmoc group, with certain solvents being more suitable for its introduction and removal . Furthermore, the stability of this compound can be affected by temperature, with recommended storage temperatures being 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Fmoc Protection:
- The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane .
- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
-
Peptide Bond Formation:
Industrial Production Methods:
- The industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently.
Chemical Reactions Analysis
Types of Reactions:
-
Deprotection:
- The Fmoc group is removed by treatment with a base such as piperidine in DMF . This reaction is rapid and forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
-
Coupling Reactions:
- Fmoc-Pro-Phe-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like DIC and Oxyma .
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DIC and Oxyma in DMF.
Major Products:
- The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block.
Scientific Research Applications
Chemistry:
- Fmoc-Pro-Phe-OH is widely used in solid-phase peptide synthesis for the construction of peptides and proteins .
Biology:
- It is used in the synthesis of peptide-based hydrogels, which have applications in drug delivery and tissue engineering .
Medicine:
- Peptides synthesized using this compound can be used in the development of therapeutic agents, including antimicrobial peptides .
Industry:
Comparison with Similar Compounds
-
Fmoc-Phe-OH:
- Similar to Fmoc-Pro-Phe-OH but lacks the proline residue. It is used in peptide synthesis for incorporating phenylalanine .
-
Fmoc-Pro-OH:
- Contains the proline residue but lacks phenylalanine. It is used for incorporating proline into peptides .
Uniqueness:
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLLIQSZNKOVSQ-UIOOFZCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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